2-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine
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Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are various kinds of synthetic routes for imidazole and their derived products .Scientific Research Applications
Antibacterial and Antimicrobial Applications
Studies have focused on the synthesis of novel heterocyclic compounds, including those containing sulfonamido moieties, for use as antibacterial and antimicrobial agents. Compounds have been designed to target a variety of bacterial strains, showing promising results in combating infections and diseases caused by bacteria. The synthesis of these compounds often involves reactions with active methylene compounds, hydrazine derivatives, and various reagents to produce derivatives with potential antibacterial activity (Azab, Youssef, & El-Bordany, 2013); (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Synthesis and Catalysis
Research in this area explores the use of various catalysts and reaction conditions to synthesize pyrazole and pyridazine derivatives, which are key structural components in many pharmaceutical compounds. These studies aim to improve the efficiency and selectivity of synthesis processes, contributing to the development of more effective drugs and materials. Notable examples include the use of disulfonic acid imidazolium chloroaluminate as a catalyst for the synthesis of dihydropyrano[2,3-c]pyrazoles (Moosavi-Zare et al., 2013) and the exploration of "water-mediated" hydroamination and silver-catalyzed aminooxygenation for the synthesis of imidazo[1,2-a]pyridines (Mohan, Rao, & Adimurthy, 2013).
Anticancer and Antitumor Activity
Some studies focus on the synthesis of heterocyclic compounds for their potential use in cancer treatment. These compounds are evaluated for their ability to inhibit the growth of cancer cells, with some showing promising results in preclinical models. This research is crucial for the development of new therapeutic options for various types of cancer. For example, the synthesis and evaluation of novel pyrazole derivatives for anticancer activity have been reported, highlighting the potential of these compounds in oncology research (El-Gaby, Ghorab, Ismail, Abdel-Gawad, & Aly, 2017).
Properties
IUPAC Name |
11-(1-methylimidazol-4-yl)sulfonyl-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S/c1-16-8-13(14-9-16)21(19,20)17-5-6-18-12(7-17)10-3-2-4-11(10)15-18/h8-9H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNVPALKZPVVSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCN3C(=C4CCCC4=N3)C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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